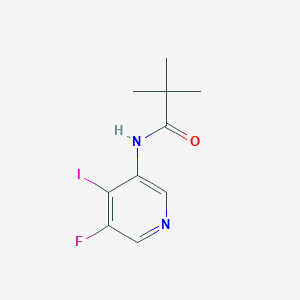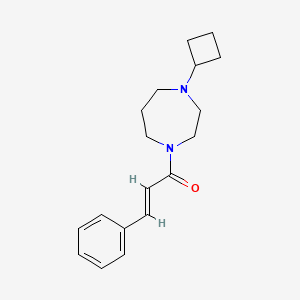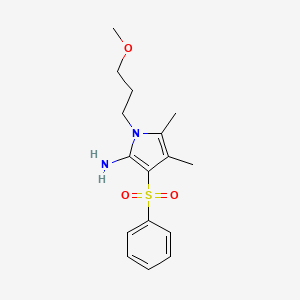
1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine, also known as MPD-711, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience.
作用機序
The mechanism of action of 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine involves its interaction with the sigma-1 receptor. Upon binding to the receptor, 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine induces a conformational change in the receptor, leading to the activation of various downstream signaling pathways. This activation results in the modulation of neurotransmitter release, calcium signaling, and neuroprotection, which are all important processes in the brain.
Biochemical and Physiological Effects
1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has been shown to have various biochemical and physiological effects in the brain. It has been found to enhance cognitive function, improve memory, and increase neuroprotection. Additionally, 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
One of the main advantages of 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is its high affinity and selectivity for the sigma-1 receptor, which makes it a potent and specific agonist of the receptor. Additionally, 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has been shown to have good bioavailability, making it suitable for in vivo experiments. However, one of the limitations of 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for the research on 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine. One potential direction is to investigate its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, further research is needed to elucidate the exact mechanisms of action of 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine and its downstream signaling pathways. Finally, there is a need for the development of more efficient synthesis methods for 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine, which can improve its yield and make it more accessible for research purposes.
Conclusion
In conclusion, 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is a promising compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. Its high affinity and selectivity for the sigma-1 receptor, along with its various biochemical and physiological effects, make it a promising candidate for the treatment of various neurological disorders. While there are some limitations to working with 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine, its potential benefits make it an important area of research for the future.
合成法
The synthesis of 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine involves a multistep process that starts with the reaction of 3-methoxypropylamine with 4,5-dimethyl-1,2-phenylenediamine to form an intermediate product. This intermediate is then reacted with phenylsulfonyl chloride to yield 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine. The overall yield of the synthesis process is approximately 40%.
科学的研究の応用
1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has been extensively studied for its potential application in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and modulation of neurotransmitter release. 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has been found to be a potent agonist of the sigma-1 receptor, which makes it a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-13(2)18(10-7-11-21-3)16(17)15(12)22(19,20)14-8-5-4-6-9-14/h4-6,8-9H,7,10-11,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRNWUVEIPKBPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CCCOC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

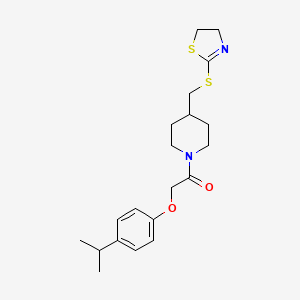
![5-Fluoro-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2388966.png)
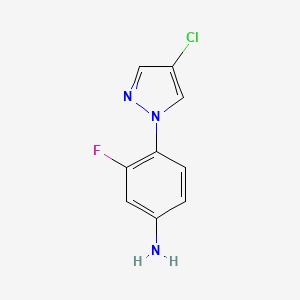
![N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2388969.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388971.png)
![2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one](/img/structure/B2388972.png)
![S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2388973.png)

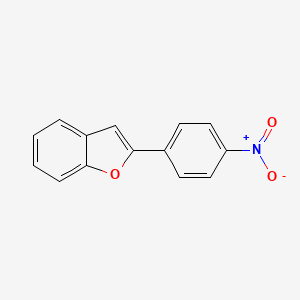
![Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2388977.png)
